molecular formula C9H9FO4 B13408899 Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

Cat. No.: B13408899
M. Wt: 200.16 g/mol
InChI Key: NBXDBARZOUWCNS-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid and features a fluorine atom, a hydroxyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-hydroxy-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-fluoro-4-hydroxy-5-methoxybenzaldehyde.

    Reduction: 3-fluoro-4-hydroxy-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-hydroxy-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-hydroxy-5-methoxybenzoate
  • Methyl 3-fluoro-4-methoxybenzoate
  • Methyl 3-hydroxy-4-methoxybenzoate

Uniqueness

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is unique due to the specific arrangement of its functional groups. The combination of a fluorine atom, hydroxyl group, and methoxy group on the benzene ring imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

methyl 3-fluoro-4-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C9H9FO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3

InChI Key

NBXDBARZOUWCNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)F)O

Origin of Product

United States

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